molecular formula C16H21N3O4S2 B2355046 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide CAS No. 881452-63-7

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide

Cat. No.: B2355046
CAS No.: 881452-63-7
M. Wt: 383.48
InChI Key: YGJJDGMBYXLOFF-UHFFFAOYSA-N
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Description

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide is a useful research compound. Its molecular formula is C16H21N3O4S2 and its molecular weight is 383.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Electrophysiological Activity

A study by Morgan et al. (1990) explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds structurally similar to N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide. These compounds showed potency in vitro comparable to sematilide, a selective class III agent, indicating their potential in developing new electrophysiological therapies (Morgan et al., 1990).

C–H Thiolation for Benzothiazoles Synthesis

Qian et al. (2017) reported a metal- and reagent-free method for synthesizing benzothiazoles, including structures related to the compound , through TEMPO-catalyzed electrolytic C–H thiolation. This innovative method offers a new pathway for the synthesis of benzothiazole derivatives used in pharmaceuticals and organic materials (Qian et al., 2017).

Anticancer Activity of Benzothiazole Derivatives

Zhang et al. (2017) designed and synthesized a series of benzo[d]thiazole-2-carboxamide derivatives, evaluated for their cytotoxicity against cancer cell lines with varying epidermal growth factor receptor expression. Some derivatives exhibited significant potency, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment (Zhang et al., 2017).

Diuretic Activity of Benzothiazole Derivatives

Yar and Ansari (2009) synthesized and evaluated a series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides for their in vivo diuretic activity. Among these, certain compounds were identified as promising candidates for diuretic therapy, offering a new avenue for the development of diuretic agents (Yar & Ansari, 2009).

Properties

IUPAC Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S2/c1-3-19(4-2)25(21,22)11-7-8-12-14(10-11)24-16(17-12)18-15(20)13-6-5-9-23-13/h7-8,10,13H,3-6,9H2,1-2H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJJDGMBYXLOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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